

# Decylcyclohexane as a Component in Jet Fuel Surrogates: Application Notes and Protocols

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## Compound of Interest

Compound Name: Decylcyclohexane

Cat. No.: B1669408

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## Introduction

The development of accurate surrogate mixtures is crucial for the computational modeling and experimental investigation of jet fuel combustion. Real jet fuels are complex blends of hundreds of hydrocarbon compounds, making detailed kinetic modeling computationally prohibitive. Surrogates, which are simpler mixtures of a few well-characterized components, are designed to emulate the physical and chemical properties of the target fuel. Cycloalkanes are a significant class of hydrocarbons present in conventional jet fuels, and their inclusion in surrogate models is essential for replicating key combustion characteristics such as ignition delay and sooting propensity.

**Decylcyclohexane** (C<sub>16</sub>H<sub>32</sub>) is a cycloalkane with a long alkyl side chain, making it a relevant candidate for representing the heavier naphthenic compounds found in jet fuels. Its molecular structure influences properties like density, viscosity, and energy content, which are critical for spray atomization and combustion performance. These application notes provide a summary of the key properties of **decylcyclohexane** and outline generalized experimental protocols for characterizing its combustion behavior as a component of a jet fuel surrogate.

## Data Presentation: Properties of Decylcyclohexane

The following tables summarize the key physical and thermochemical properties of **decylcyclohexane**, which are essential for its consideration as a jet fuel surrogate component.

Table 1: Physical Properties of n-Decylcyclohexane

Property	Value	Units
Molecular Formula	C16H32	-
Molecular Weight[1][2]	224.43	g/mol
Boiling Point	299.00	°C
Melting Point	-1.7	°C
Density @ 25°C	0.8167	g/cm <sup>3</sup>
Flash Point	127.5	°C
Vapor Pressure @ 25°C[3]	0.00103	mmHg

Table 2: Thermochemical Properties of n-Decylcyclohexane

Property	Value	Units
Standard Enthalpy of Formation (liquid)	-435.1 ± 2.5	kJ/mol
Standard Enthalpy of Combustion (liquid)	-10148.4 ± 2.4	kJ/mol
Standard Molar Entropy (liquid)	548.36	J/mol·K
Standard Molar Heat Capacity (liquid)	433.88	J/mol·K

## Experimental Protocols

The following are generalized protocols for key experiments used to validate the combustion performance of jet fuel surrogates. While specific studies focusing on **decylcyclohexane** are limited, these protocols are based on established methodologies for characterizing other surrogate components.

## Ignition Delay Time Measurement in a Shock Tube

Objective: To determine the autoignition delay time of a **decylcyclohexane**-containing surrogate mixture over a range of temperatures and pressures relevant to gas turbine combustion.

Methodology:

- **Mixture Preparation:** A gaseous mixture of the surrogate fuel, an oxidizer (typically air), and a diluent (e.g., argon) is prepared in a mixing tank. The mole fractions of each component are precisely controlled to achieve the desired equivalence ratio.
- **Shock Tube Operation:**
  - The driven section of the shock tube is filled with the prepared fuel/oxidizer mixture to a specific initial pressure.
  - The driver section is filled with a high-pressure driver gas (e.g., helium).
  - A diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the driven section, compressing and heating the test gas.
- **Ignition Detection:** The ignition event is detected by monitoring the sudden increase in pressure using a pressure transducer and the emission of characteristic radicals (e.g., OH\*) using optical diagnostics at a specific wavelength (around 307 nm).
- **Data Analysis:** The ignition delay time is defined as the time interval between the arrival of the shock wave at the measurement location and the onset of ignition.

## Oxidation Studies in a Flow Reactor

Objective: To study the oxidation chemistry of a **decylcyclohexane**-containing surrogate and identify key intermediate species at intermediate temperatures.

Methodology:

- **Reactant Delivery:** The surrogate fuel is vaporized and mixed with a preheated oxidizer (e.g., air or an O<sub>2</sub>/N<sub>2</sub> mixture) at a controlled flow rate.

- **Reactor Conditions:** The mixture flows through a reactor tube maintained at a constant temperature and pressure.
- **Species Sampling:** Gas samples are extracted from the reactor at various residence times using a quartz probe.
- **Species Analysis:** The collected samples are analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the concentrations of reactants, intermediate species, and final products.

## Laminar Flame Speed Measurement

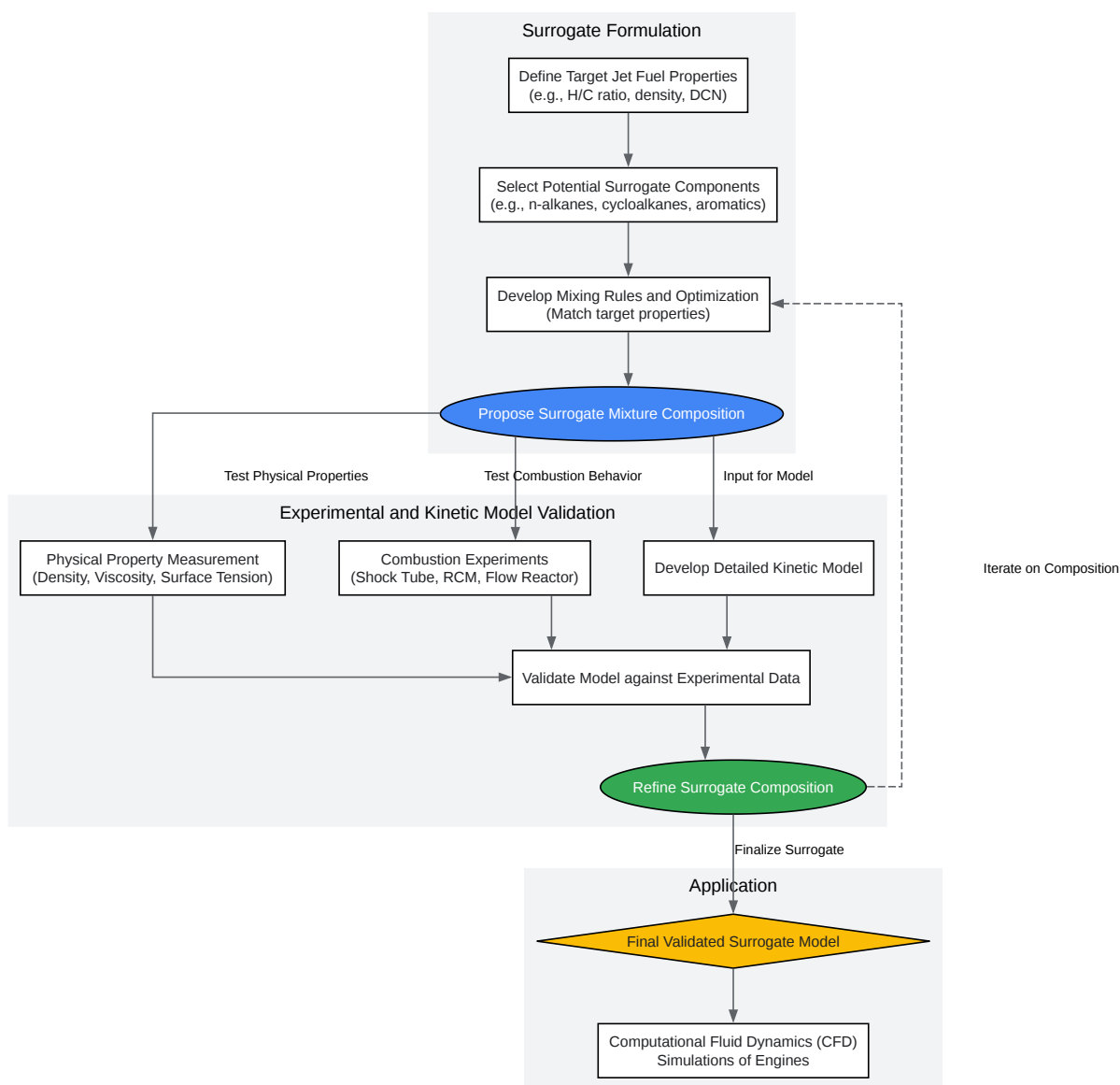
**Objective:** To measure the fundamental propagation speed of a flame through a premixed **decylcyclohexane**-containing surrogate/air mixture.

**Methodology:**

- **Mixture Preparation:** A homogeneous mixture of the surrogate fuel and air is prepared at a specific equivalence ratio.
- **Flame Generation:** The mixture is fed to a burner, which can be of various configurations, such as a Bunsen-type burner or a spherically expanding flame in a constant volume chamber.
- **Flame Imaging:** The flame is visualized using techniques like Schlieren photography or direct imaging.
- **Data Analysis:** The flame speed is determined from the geometry and flow rate of the unburned gas mixture or by tracking the propagation of the flame front in a spherical flame.

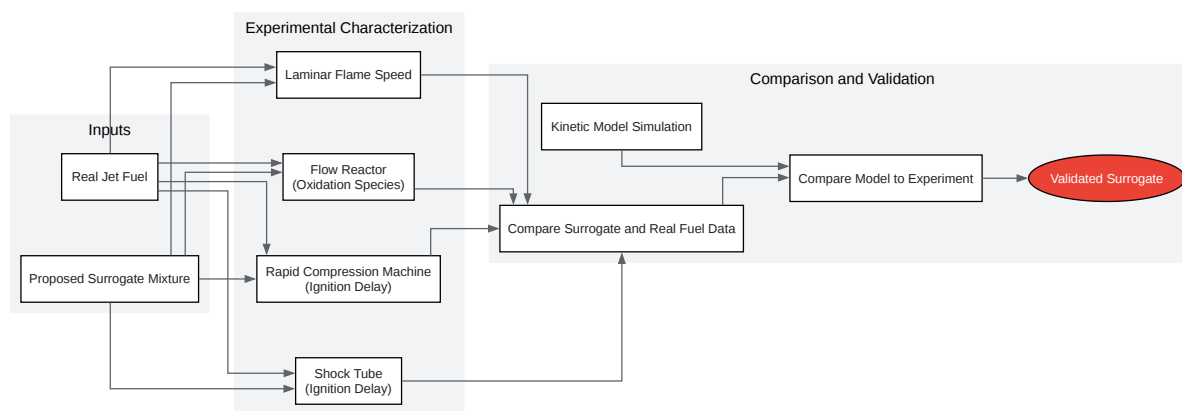
## Visualizations

The following diagrams illustrate the logical workflow for the development and validation of a jet fuel surrogate, a critical process in combustion research.



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Caption: Workflow for jet fuel surrogate formulation and validation.



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Caption: Experimental validation process for a jet fuel surrogate.

## Conclusion

**Decylcyclohexane** possesses physical and thermochemical properties that make it a plausible candidate for inclusion in jet fuel surrogate mixtures, particularly for representing the heavy cycloalkane fraction. The experimental protocols outlined provide a framework for the systematic evaluation of its combustion characteristics. Further experimental data on the ignition and oxidation of **decylcyclohexane**, both as a pure component and in mixtures, are needed to fully validate its role and to develop accurate kinetic models for predictive combustion simulations. The development and validation of such surrogates are essential for advancing the design of more efficient and cleaner aviation propulsion systems.

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